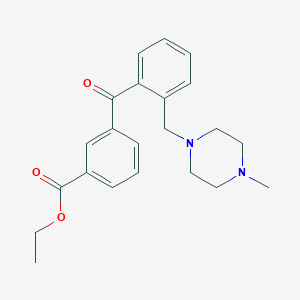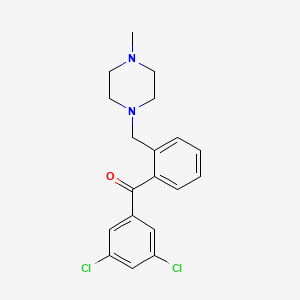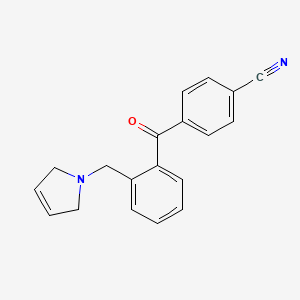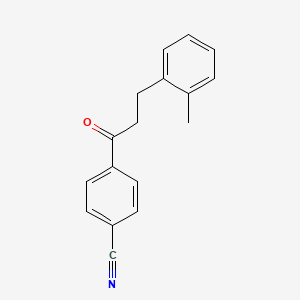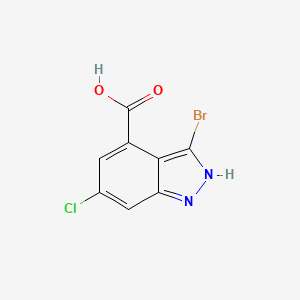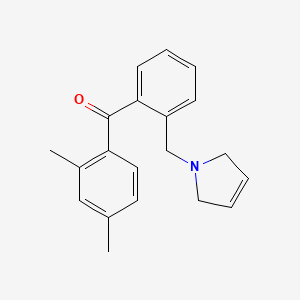
(2-((2,5-Dihidro-1H-pirrol-1-il)metil)fenil)(2,4-dimetilfenil)metanona
Descripción general
Descripción
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas. Su estructura, que contiene tanto una benzofenona como una porción de pirrolidina, lo convierte en un bloque de construcción versátil. Puede sufrir diversas reacciones químicas, incluyendo pero no limitadas a, adición nucleofílica, acilación de Friedel-Crafts y acoplamiento de Suzuki, las cuales son fundamentales en la construcción de compuestos farmacológicamente activos o materiales para dispositivos electrónicos .
Fotocatálisis
Las benzofenonas son conocidas por sus propiedades fotocatalíticas. Este derivado particular, con sus grupos dimetil, podría utilizarse potencialmente para iniciar reacciones fotoquímicas cuando se expone a la luz UV. Tales reacciones son valiosas en la creación de polímeros, el curado de recubrimientos y el desarrollo de materiales de impresión 3D .
Ciencia de materiales
En la ciencia de materiales, el anillo de pirrolidina podría utilizarse para modificar las propiedades superficiales de los materiales. Por ejemplo, podría injertarse en polímeros para mejorar su flexibilidad o en superficies para alterar la hidrofobicidad. El grupo benzofenona podría contribuir a la resistencia a los rayos UV, haciendo que los materiales sean más duraderos contra la exposición a la luz solar .
Química medicinal
Los componentes estructurales de la 2,4-dimetil-2'-(3-pirrolinometil)benzofenona pueden explorarse por su bioactividad. Los derivados de la pirrolidina están presentes en muchas moléculas bioactivas, lo que sugiere posibles aplicaciones en el descubrimiento de fármacos, particularmente en el desarrollo de nuevos agentes terapéuticos dirigidos a trastornos neurológicos o enfermedades metabólicas .
Química analítica
Como estándar en el análisis espectroscópico, este compuesto podría utilizarse para calibrar instrumentos o como material de referencia en espectrometría de masas. Su masa única y su patrón de fragmentación pueden ayudar a identificar o cuantificar compuestos similares en mezclas complejas .
Química agrícola
Los compuestos con anillos de pirrolidina se han investigado por su uso en la agricultura. Pueden actuar como precursores de pesticidas o herbicidas. La porción de benzofenona podría mejorar la estabilidad de estos agentes, haciéndolos más efectivos durante períodos más largos .
Nanotecnología
La capacidad del compuesto para formar radicales estables podría explotarse en la creación de máquinas moleculares o en el diseño de semiconductores orgánicos para su uso en nanoelectrónica. Su rigidez molecular y su planaridad son ventajosas en la creación de nanoestructuras bien definidas .
Ciencia ambiental
En la ciencia ambiental, este compuesto podría estudiarse por sus productos de degradación y su impacto ambiental. Comprender su descomposición podría informar el diseño de derivados más ecológicos para aplicaciones industriales .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The presence of the pyrrole ring, a common feature in many bioactive molecules, may contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Propiedades
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISTIREGHBJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643933 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-23-0 | |
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


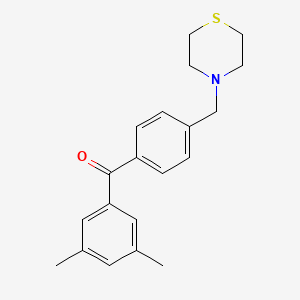


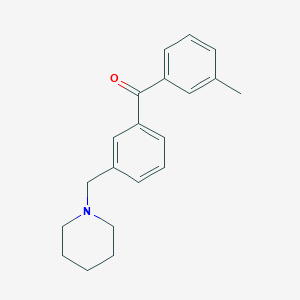
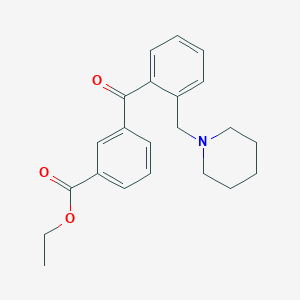

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)


